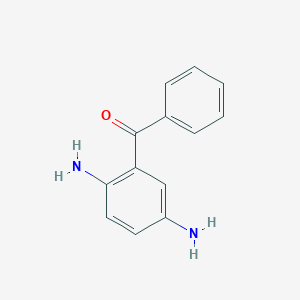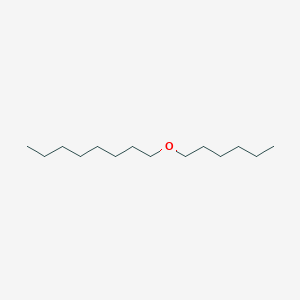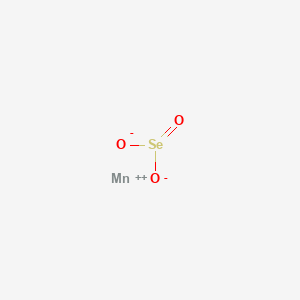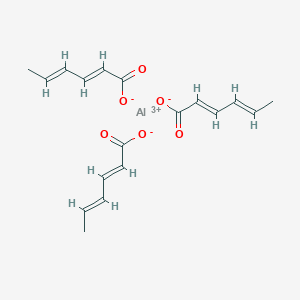
3,6-Diaminobenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diaminobenzophenone: is an organic compound with the molecular formula C13H12N2O . It is also known by other names such as (2,5-Diaminophenyl)(phenyl)methanone and Benzophenone, 2,5-diamino . This compound is characterized by the presence of two amino groups attached to the benzene ring at the 2 and 5 positions, and a phenyl group attached to the carbonyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminobenzophenone typically involves the reaction of 2,5-diaminobenzoic acid with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzoyl ester , which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3,6-Diaminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dinitrobenzophenone.
Reduction: Formation of 2,5-diaminobenzhydrol.
Substitution: Formation of various substituted benzophenone derivatives.
科学研究应用
3,6-Diaminobenzophenone has a wide range of applications in scientific research, including:
Medicine: Research has explored its potential as an antiviral and antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,6-Diaminobenzophenone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of farnesyltransferase , an enzyme involved in the post-translational modification of proteins. This inhibition disrupts the function of proteins that rely on farnesylation, leading to various biological effects . Additionally, its antiviral activity is attributed to its ability to bind to viral proteases, thereby inhibiting viral replication .
相似化合物的比较
- 2-Aminobenzophenone
- 3,4-Diaminobenzophenone
- 4,4’-Diaminobenzophenone
Comparison: 3,6-Diaminobenzophenone is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. Compared to 2-Aminobenzophenone, which has only one amino group, this compound exhibits enhanced reactivity and potential for forming more complex derivatives . Similarly, while 3,4-Diaminobenzophenone has amino groups at different positions, the 2,5-configuration of this compound offers unique steric and electronic properties that influence its reactivity and interactions with biological targets .
属性
CAS 编号 |
18330-94-4 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
(2,5-diaminophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 |
InChI 键 |
WJWKTVHKQDEXEQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)N |
同义词 |
2,5-diaminobenzophenone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

